7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the indole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific chloro and fluoro substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other indole derivatives .
Properties
Molecular Formula |
C10H9ClFNO |
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Molecular Weight |
213.63 g/mol |
IUPAC Name |
7-chloro-4-fluoro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9ClFNO/c1-10(2)7-6(12)4-3-5(11)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
LXWMGSCRBGFTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2NC1=O)Cl)F)C |
Origin of Product |
United States |
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